molecular formula C9H9ClN4O B11458294 5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol

5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol

Cat. No.: B11458294
M. Wt: 224.65 g/mol
InChI Key: WFLCJMJJWMIPTK-UHFFFAOYSA-N
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Description

5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol is a synthetic triazole-based compound of significant interest in modern medicinal chemistry research. This chemical hybrid structure is designed for investigating new antibacterial agents, particularly against resistant bacterial strains such as Staphylococcus aureus . Triazole-heterocycle hybrids are a promising area of study because they can be engineered to interact with key bacterial enzymes, with DNA gyrase being a primary target . The molecular structure, featuring both a 3-chlorophenyl and a 1,2,4-triazol group, allows for versatile interactions with biological targets, making it a valuable building block for synthesizing and evaluating new derivatives in structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

3-[(3-chloroanilino)methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C9H9ClN4O/c10-6-2-1-3-7(4-6)11-5-8-12-9(15)14-13-8/h1-4,11H,5H2,(H2,12,13,14,15)

InChI Key

WFLCJMJJWMIPTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=NNC(=O)N2

Origin of Product

United States

Preparation Methods

Hydrazine-Formamide Cyclocondensation

The reaction of hydrazine with formamide under controlled conditions produces 1H-1,2,4-triazole. A patented process involves preheating excess formamide to 168–172°C, followed by gradual addition of hydrazine hydrate over 2–4 hours. Key steps include:

  • Distillation of by-products : Water, ammonia, and formic acid are removed during the reaction to minimize side products like 4-amino-1,2,4-triazole.

  • Vacuum distillation : Excess formamide is stripped post-reaction, yielding a high-purity triazole melt.

This method achieves yields >80% with a molar ratio of formamide to hydrazine ≥4:1. The absence of solvents simplifies purification, though temperature control is critical to avoid decomposition.

Functionalization of the Triazole Ring

Introduction of the Hydroxyl Group

The hydroxyl group at position 3 of the triazole is typically introduced via:

  • Oxidation of precursor intermediates : For example, 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid derivatives are reduced or hydrolyzed to yield the hydroxylated triazole.

  • Direct substitution : Reacting 1H-1,2,4-triazole with hydroxylating agents under basic conditions, though this method risks over-oxidation.

Attachment of the (3-Chlorophenylamino)methyl Side Chain

The (3-chlorophenylamino)methyl group is introduced via Mannich-type reactions or nucleophilic substitution:

Mannich Reaction

  • Reagents : Formaldehyde, 3-chloroaniline, and the hydroxylated triazole.

  • Conditions : Aqueous or alcoholic medium, 60–80°C, 4–6 hours.

  • Mechanism : The triazole’s NH group acts as the nucleophile, reacting with the in situ-generated imine from formaldehyde and 3-chloroaniline.

This method achieves moderate yields (50–65%) but requires careful pH control to prevent polymerization of formaldehyde.

Nucleophilic Alkylation

  • Reagents : Chloromethylating agents (e.g., chloromethyl methyl ether) and 3-chloroaniline.

  • Conditions : Anhydrous DMF, K₂CO₃ as base, 100°C, 8–12 hours.

  • Challenges : Competing O-alkylation may occur, necessitating stoichiometric excess of the triazole.

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionsImpact on Yield
Solvent Acetonitrile or DMFMaximizes solubility of intermediates
Temperature 160–180°C (microwave)Reduces reaction time by 70%
Catalyst K₂CO₃ or Et₃NEnhances nucleophilicity of triazole

Microwave irradiation significantly improves efficiency, as seen in the synthesis of related triazoles.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves unreacted aniline derivatives.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Hydrazine-Formamide 8298Scalable, low costHigh energy input required
Microwave 7595Rapid, solvent-freeSpecialized equipment needed
Mannich Reaction 5890Mild conditionsLow functional group tolerance

Mechanistic Insights

Triazole Ring Formation

The cyclocondensation of hydrazine and formamide proceeds via:

  • Nucleophilic attack : Hydrazine’s NH₂ group attacks formamide’s carbonyl carbon.

  • Cyclodehydration : Elimination of water forms the triazole ring.

Side Chain Introduction

In Mannich reactions, the mechanism involves:

  • Iminium ion formation : Reaction of formaldehyde with 3-chloroaniline.

  • Nucleophilic addition : Triazole attacks the iminium ion, followed by proton transfer .

Chemical Reactions Analysis

Types of Reactions

5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism often involves inhibiting enzyme functions critical for pathogen survival.
  • Antifungal Properties : As part of the triazole family, this compound is particularly noted for its ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with nucleic acid synthesis and enzyme activity.

Applications in Medicinal Chemistry

The compound's potential applications in medicinal chemistry include:

  • Drug Development : Due to its antimicrobial and anticancer properties, it is being investigated as a lead compound for new therapeutics.

Case Studies

Study FocusObjectiveFindings
Antimicrobial ActivityAssess efficacy against Gram-positive bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL)
Anticancer ActivityEvaluate cytotoxic effects on MCF-7 breast cancer cellsDose-dependent decrease in cell viability (IC50 = 15 µM)
Anti-inflammatory PropertiesInvestigate effects on LPS-stimulated macrophagesReduction of TNF-alpha and IL-6 levels by approximately 50%

Applications in Agriculture

In agricultural chemistry, this compound is being explored for:

  • Fungicides : Its antifungal properties make it a candidate for developing new agrochemicals aimed at controlling fungal diseases in crops.

Mechanism of Action

The mechanism of action of 5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The functional groups attached to the triazole core significantly impact biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Compound Structure Key Substituents Biological Activity/Properties Reference
Target Compound 5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol - 3-Chlorophenylaminomethyl
- Hydroxyl group at C3
Potential hydrogen bonding via hydroxyl; chlorophenyl enhances hydrophobicity
5-(3-Chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol [] - 3-Chlorophenyl
- Thiol group at C3
- Fluorophenyl Schiff base
Thiol group increases acidity (pKa ~7–8); fluorophenyl may enhance metabolic stability. Activity uncharacterized but structural similarity suggests potential enzyme inhibition.
5-[4-[(3-Chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine [] - Piperazinyl group
- 3-Chlorophenylmethyl
Antihypertensive activity via ganglionic blocking in rats; piperazinyl moiety likely enhances solubility and receptor interaction.
5-(4-Chlorophenyl)-1-methyl-3-phenyl-1H-1,2,4-triazole [] - 4-Chlorophenyl
- Methyl group at N1
- Phenyl at C3
Methyl group improves metabolic stability; 4-chlorophenyl vs. 3-chlorophenyl alters steric effects. Activity uncharacterized but structurally similar to antifungal triazoles.
5-[(1H-1,2,4-Triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione [] - Triazolylmethyl
- Thione group at C3
Nanomolar hEGFR inhibition; thione group enhances metal coordination and enzyme binding.

Impact of Chlorophenyl Substitution Position

  • 3-Chlorophenyl vs. 4-Chlorophenyl : The target compound’s 3-chlorophenyl group may induce ortho-effects in binding pockets, whereas 4-chlorophenyl (e.g., ) provides para-substitution, altering electronic distribution and steric hindrance. This positional difference could influence target selectivity and potency .

Functional Group Comparisons

  • Hydroxyl (-OH) vs. Thiol (-SH) vs. Thione (=S): Hydroxyl groups (target compound) offer strong hydrogen-bond donor capacity, improving solubility. Thiols () are more acidic (lower pKa) and may form disulfide bonds, affecting redox activity. Thiones () participate in metal coordination, relevant to enzyme inhibition (e.g., EGFR) .

Pharmacological Profiles

  • Antihypertensive Activity: Piperazinyl-triazole derivatives () exhibit ganglionic blocking effects, suggesting the target compound’s aminomethyl group could be modified for similar applications.
  • Enzyme Inhibition : Thione-containing triazoles () show potent hEGFR inhibition, while the target compound’s hydroxyl group may favor interactions with kinases or receptors requiring polar contacts .

Physicochemical Properties

Property Target Compound 5-(3-Chlorophenyl)-triazole-3-thiol Piperazinyl-triazole ()
Solubility Moderate (hydroxyl enhances polarity) Low (thiol reduces solubility) High (piperazinyl increases water solubility)
pKa ~7.35 (hydroxyl) ~7–8 (thiol) ~8.5 (amine groups)
LogP Estimated ~2.5 ~3.0 (thiol and fluorophenyl) ~1.8 (polar piperazinyl)

Biological Activity

5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol (commonly referred to as the target compound) is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C9H9ClN4O, with a molecular weight of 216.65 g/mol. Its structure includes a triazole ring substituted with a chlorophenyl group and an amino methyl group, which are critical for its biological activity.

Antimicrobial Activity

  • Mechanism of Action : Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased cell permeability and ultimately cell death.
  • Research Findings :
    • In studies assessing various 1,2,4-triazole derivatives, including our target compound, significant antimicrobial activity was observed against several bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
    • A study highlighted that derivatives with electron-withdrawing groups (like chlorine) exhibited enhanced antimicrobial properties compared to their counterparts .

Anticancer Activity

  • Cytotoxicity Studies : The target compound has been evaluated for its cytotoxic effects on various cancer cell lines. One study demonstrated that it induced selective cytotoxicity in melanoma cells (VMM917), showing a 4.9-fold increase in toxicity compared to normal cells .
  • Mechanism of Action : The compound was found to induce cell cycle arrest at the S phase and decrease melanin production in melanoma cells. This suggests potential use as an alternative chemotherapeutic agent .
  • Structure-Activity Relationship (SAR) : Modifications in the triazole ring or substituents significantly influence the anticancer activity. For instance, the introduction of different phenyl groups can enhance or reduce efficacy .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Various TriazolesAntimicrobialEffective against Staphylococcus aureus, Enterococcus faecalis
This compoundCytotoxicityInduced S phase arrest in melanoma cells; selective toxicity
Triazole DerivativesAntimicrobialEnhanced activity with electron-withdrawing groups

Q & A

Q. Advanced

  • Molecular docking : Use programs like FlexX to dock the compound into target proteins (e.g., EGFR kinase). Prioritize hydrogen-bonding interactions with key residues (e.g., Met793 in hEGFR) to assess binding affinity .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with biological activity data from analogs (e.g., antihypertensive triazol-3-amines) to predict efficacy .

How can contradictory solubility or stability data be addressed during preformulation studies?

Q. Advanced

  • HPLC-MS analysis : Monitor degradation products under varied pH and temperature conditions to identify instability triggers.
  • Co-crystallization : Improve solubility by forming co-crystals with pharmaceutically acceptable coformers, as demonstrated with triazole-thione derivatives .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hygroscopicity, which are critical for storage conditions .

What crystallographic software packages are recommended for refining the structure of this compound?

Q. Basic

  • SHELX suite : SHELXL is the gold standard for small-molecule refinement, particularly for handling high-resolution or twinned data. SHELXS/SHELXD are robust for structure solution .
  • WinGX : Provides an integrated GUI for SHELX workflows, including Fourier map visualization and disorder modeling .

How do steric and electronic effects of the 3-chlorophenyl group influence bioactivity?

Q. Advanced

  • Comparative SAR studies : Replace the 3-chlorophenyl group with other substituents (e.g., 4-fluorophenyl or methyl) and evaluate changes in activity. For example, 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol derivatives showed enhanced antimicrobial activity compared to non-halogenated analogs .
  • DFT calculations : Compute electrostatic potential maps to predict nucleophilic/electrophilic sites influencing receptor interactions .

What experimental protocols are used to validate the purity of this compound?

Q. Basic

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities >0.1%.
  • Elemental analysis : Confirm stoichiometric ratios of C, H, N, and S within ±0.4% of theoretical values .
  • Melting point consistency : Compare observed vs. literature values (e.g., 210–215°C for triazole-thiones) .

How can researchers address low yields in the final cyclization step?

Q. Advanced

  • Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance cyclization efficiency.
  • Microwave irradiation : Reduce reaction time from hours to minutes while improving yields, as shown in triazol-3-ylpropanamide synthesis (85% yield vs. 60% conventional) .

What are the best practices for handling discrepancies between computational predictions and experimental bioassay results?

Q. Advanced

  • Conformational sampling : Use molecular dynamics (MD) simulations to account for flexible regions not captured in rigid docking .
  • Off-target screening : Test against related enzymes (e.g., tyrosine kinases beyond EGFR) to identify unanticipated interactions .

How can tautomeric equilibria impact pharmacological data interpretation?

Q. Advanced

  • pH-dependent studies : Assess activity at physiological pH (7.4) vs. acidic/basic conditions to correlate tautomer prevalence with efficacy .
  • Crystallographic vs. solution data : Compare X-ray structures (solid-state tautomer) with NMR data (solution equilibria) to contextualize bioassay results .

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